N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide
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Overview
Description
N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide is a complex organic compound that features a benzodioxin ring, a thiophene ring, and a carbonyl group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxin ring, followed by the introduction of the thiophene ring and the carbonyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide
- **3-methoxy-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide
Uniqueness
N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17NO4S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H17NO4S/c1-13-4-6-14(7-5-13)20(23)15-11-17-18(26-9-8-25-17)12-16(15)22-21(24)19-3-2-10-27-19/h2-7,10-12H,8-9H2,1H3,(H,22,24) |
InChI Key |
HJLHXFGCJMKUMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)C4=CC=CS4)OCCO3 |
Origin of Product |
United States |
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